While no direct information on 1-benzyl-5-(pyridin-3-yl)pyrrolidin-2-one itself was found, its structure suggests it belongs to the pyridinyl-pyrrolidinone class of compounds. These molecules are characterized by a pyrrolidin-2-one ring linked to a pyridine ring via a single bond. This class has demonstrated potential for various pharmaceutical and medicinal applications. [, , , , ]
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound characterized by a pyrrolidinone ring that is substituted with a benzyl group and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a scaffold in drug discovery. It is classified under pyrrolidinones, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects .
The compound is typically synthesized through various chemical methods involving the construction of the pyrrolidinone ring and subsequent functionalization with benzyl and pyridine groups. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings using established protocols .
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one falls under the category of heterocyclic compounds due to its incorporation of nitrogen atoms within its cyclic structure. Its classification as a pyrrolidinone highlights its significance in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. A common approach involves:
The molecular structure of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one consists of:
The molecular formula for this compound is C15H16N2O, with a molecular weight of approximately 240.30 g/mol. Its structural features contribute to its biological activity and interaction with various biological targets.
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one participates in several chemical reactions:
Common reagents used in these reactions include organic solvents such as dichloromethane and ethanol, along with catalysts like palladium on carbon or copper iodide. The specific outcomes depend on reaction conditions, including temperature and solvent choice .
The mechanism of action for 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with biological targets, potentially modulating enzyme activity or receptor binding. The presence of both the pyrrolidine and pyridine rings allows for versatile interactions within biological systems, making it a candidate for further pharmacological exploration.
Research indicates that this compound may influence pathways related to inflammation and cancer progression through its ability to inhibit specific enzymes or receptors involved in these processes .
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is typically characterized by:
Key chemical properties include:
Relevant data regarding its reactivity profile suggest that it can undergo various transformations depending on functional groups present .
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific uses:
The versatility of this compound underscores its potential significance across various fields within scientific research .
The pyrrolidin-2-one scaffold (also termed 2-pyrrolidone) is a five-membered lactam ring that combines conformational flexibility with hydrogen-bonding capacity, making it a privileged structural motif in drug design. Its saturated nature provides significant sp³-hybridized character, enabling three-dimensional exploration of chemical space—a critical advantage over planar aromatic systems. This scaffold exhibits pseudorotation dynamics, allowing it to adopt multiple low-energy conformations that optimize binding interactions with diverse biological targets [6]. The lactam’s carbonyl group serves as a hydrogen-bond acceptor, while the ring nitrogen (in non-N-substituted forms) can act as a donor, facilitating specific molecular recognition events [8].
Table 1: Key Physicochemical Properties of Pyrrolidin-2-one vs. Related Scaffolds
Scaffold | logP | Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors | Saturated Character |
---|---|---|---|---|---|
Pyrrolidin-2-one | 0.46 | 16.5 | 2 | 1 | High (sp³) |
Pyrrole (aromatic) | 0.75 | 14.0 | 1 | 1 | None |
Cyclopentane | 3.00 | 0 | 0 | 0 | High (sp³) |
Data derived from computational analyses [6] highlights pyrrolidin-2-one’s balanced lipophilicity (logP = 0.46) and moderate polarity (PSA = 16.5 Ų), properties conducive to membrane permeability and oral bioavailability. Clinically approved drugs incorporating this scaffold include piracetam (cognitive disorders) and doxapram (respiratory stimulant), demonstrating its therapeutic versatility [8]. The scaffold’s synthetic versatility enables decoration at N1, C3, C4, and C5 positions, facilitating structure-activity relationship (SAR) optimization, as seen in 1-benzyl-5-(pyridin-3-yl)pyrrolidin-2-one derivatives [1] [6].
1,5-Disubstituted pyrrolidin-2-ones exhibit broad pharmacological polyvalence, interacting with multiple disease-relevant biological targets. Their bioactivity profiles stem from strategic substitution patterns that modulate electronic and steric properties:
Autotaxin (ATX) Inhibition: Pyrrolidin-2-ones bearing hydrophobic N1-benzyl groups and C5 aryl/heteroaryl motifs (e.g., pyridin-3-yl) demonstrate potent ATX inhibition. ATX, a lysophospholipase D enzyme, generates lysophosphatidic acid (LPA)—a key mediator in cancer metastasis, idiopathic pulmonary fibrosis, and inflammation. Compounds like 1-benzyl-5-(pyridin-3-yl)pyrrolidin-2-one derivatives mimic endogenous LPA, competitively blocking the enzyme’s hydrophobic pocket. For instance, boronic acid-functionalized analogues achieve IC₅₀ values as low as 35 nM [8].
Kinase Modulation: The scaffold’s ability to adopt extended conformations facilitates binding to ATP sites in kinases. Imidazo[4,5-b]pyridine-pyrrolidinone hybrids (e.g., ChemDiv S606-1256) exhibit activity against tyrosine kinases involved in oncogenic signaling [5] [9].
Antimicrobial Targets: Pyrrolidin-2-ones with C5 heterocycles disrupt bacterial cell wall synthesis and nucleic acid replication. The pyridin-3-yl moiety enhances DNA gyrase binding via π-stacking interactions [3].
Central Nervous System (CNS) Targets: The scaffold’s blood-brain barrier permeability, conferred by moderate logP (2.5–3.5) and molecular weight (<450 Da), enables activity against neurological targets like GABA transaminase and NMDA receptors [6] [8].
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS: 5980-06-3) exemplifies a strategically optimized dual-functionalized lead compound merging favorable pharmacodynamic and pharmacokinetic properties. Its structural rationale includes:
N1-Benzyl Group: Introduces steric bulk and lipophilicity (logP ~3.16) [1], enhancing target affinity through hydrophobic interactions and improving metabolic stability by shielding the lactam carbonyl from esterases.
C5-(Pyridin-3-yl) Moiety: Contributes molecular complexity via the nitrogen’s hydrogen-bond accepting capability and the ring’s π-system. This enables:
Table 2: Key Pyrrolidin-2-one Derivatives Related to 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one
Compound Name | Molecular Formula | Structural Features | Biological Relevance | Source |
---|---|---|---|---|
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one | C₁₆H₁₆N₂O | N1-Benzyl, C5-pyridin-3-yl | Lead optimization scaffold | [1] [7] |
S606-1256 (Imidazopyridinone hybrid) | C₂₃H₂₀FN₅O₂ | 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]imidazo[4,5-b]pyridin-2-one | Protein-protein interaction modulator | [5] |
ATX Inhibitor 11 | C₁₈H₁₈BNO₅ | (S)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one | Autotaxin inhibitor (IC₅₀ = 35 nM) | [8] |
1-Benzyl-5-pyrrolidin-3-ylimidazole | C₁₄H₁₇N₃ | Imidazole-pyrrolidine hybrid | Antimicrobial scaffold | [2] |
Chirality at C5 (if substituted asymmetrically) further refines target selectivity. The (S)-enantiomer of 5-(pyridin-3-yl)pyrrolidin-2-one is commercially available as a chiral building block [7], enabling enantioselective synthesis. This compound’s drug-like properties (MW = 252.3 g/mol, logP = 3.16, H-bond acceptors = 3) align with Lipinski’s Rule of Five, supporting its lead compound status. Ongoing exploration focuses on its incorporation into hybrid structures like imidazo[4,5-b]pyridin-2-ones for enhanced potency against underexplored targets [5] [9].
The strategic fusion of a privileged scaffold (pyrrolidin-2-one), a hydrophobic anchor (benzyl), and a polar vector (pyridin-3-yl) positions this compound as a versatile template for developing novel therapeutics targeting oncology, CNS disorders, and infectious diseases [3] [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9